Chk1-IN-2
Vue d'ensemble
Description
Chk1-IN-2 is a small molecule inhibitor that has shown potential in cancer treatment. It targets the checkpoint kinase 1 (Chk1), which is a key regulator of cell cycle progression and DNA damage response. Inhibition of Chk1 can lead to the accumulation of DNA damage and cell death in cancer cells.
Applications De Recherche Scientifique
Inhibition of DNA Replication Initiation
Chk1-IN-2, as a Chk1 inhibitor, plays a significant role in the inhibition of DNA replication initiation. Research demonstrates that Chk1 inhibition triggers rapid phosphorylation of various proteins and leads to increased initiation of DNA replication, which is accompanied by DNA strand breaks and the formation of single-stranded DNA. This process is prevented by the downregulation of Cdk2 or Cdc45, or by the addition of CDK inhibitor roscovitine, suggesting Chk1's critical role in controlling DNA replication initiation (Syljuåsen et al., 2005).
Regulation and Functions in DNA Damage Control
Chk1 acts as a master regulator of DNA damage and replication checkpoints. It stabilizes stalled replication forks and suppresses replication origin firing when DNA synthesis is inhibited. Chk1's role extends to homologous recombination, chromatin modification, gene expression, spindle checkpoint proficiency, and cytokinesis. Its acute regulation during DNA damage responses is crucial for maintaining genomic stability (Smits & Gillespie, 2015).
Replication Checkpoint Targeting
Chk1 inhibitors like this compound are essential for maintaining replication fork viability during exposure to DNA antimetabolites. Inhibition of Chk1, particularly in tumor cell lines, leads to the accumulation of double-strand DNA breaks and cell death, highlighting its potential in cancer therapy (Guzi et al., 2011).
Role in Cancer Therapy
Chk1 inhibitors are considered promising in cancer treatment due to their role in increasing the sensitivity of tumors to various anticancer agents, especially in tumors with defective G1 checkpoints. Chk1's essential function in DNA replication and cell division under unstressed conditions positions it as a significant target in oncology (Carrassa & Damia, 2011).
Allosteric Inhibitor Binding Site Characterization
Research into the allosteric inhibitor binding site of Chk1 reveals potential for developing highly selective Chk1 inhibitors. These inhibitors bind to a unique site on Chk1, providing insights into the molecular interactions and paving the way for more targeted cancer therapies (Vanderpool et al., 2009).
Essential Role in Tumor Cell Viability
Chk1 is essential for tumor cell viability following activation of the replication checkpoint. Its inhibition, especially in combination with DNA antimetabolite chemotherapeutic drugs, can be exploited to sensitize cancer cells, suggesting its potential as a therapeutic strategy in oncology (Cho et al., 2005).
Propriétés
IUPAC Name |
4-[[(2R,3S)-2-methylpiperidin-3-yl]amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-12-16(8-5-9-22-12)24-20-14-10-17(13-6-3-2-4-7-13)26-18(14)15(11-23-20)19(21)25/h2-4,6-7,10-12,16,22H,5,8-9H2,1H3,(H2,21,25)(H,23,24)/t12-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQOZGSVTQQPFU-WBMJQRKESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.